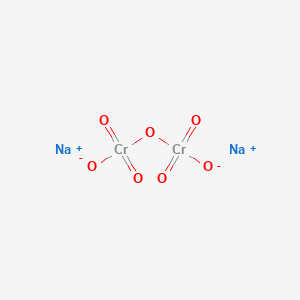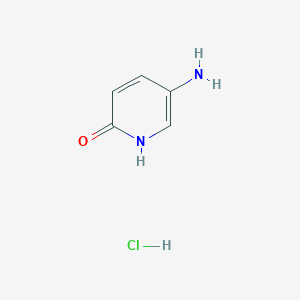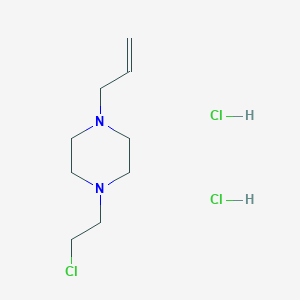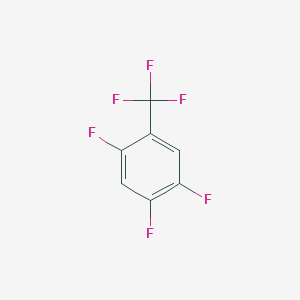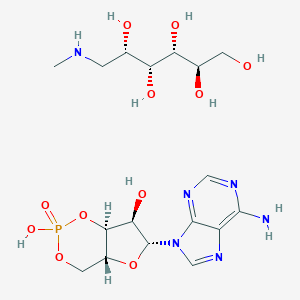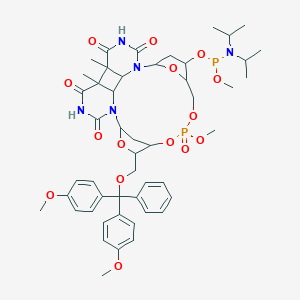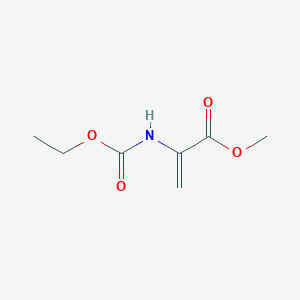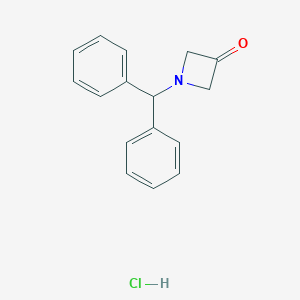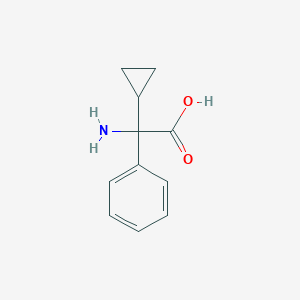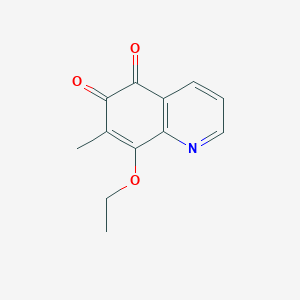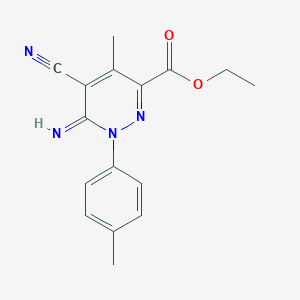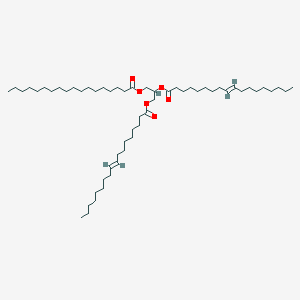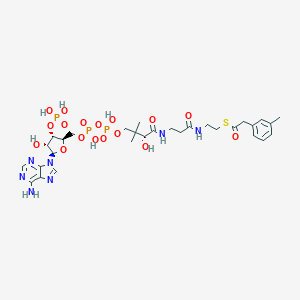
3-Tolylacetyl-coa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostacyclin, also known as prostaglandin I2, is a member of the prostaglandin family of biologically active compounds. It is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. Prostacyclin is biosynthesized from arachidonic acid via cyclooxygenase enzymes and is primarily released by the vascular endothelial cells of blood vessels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostacyclin can be synthesized through various synthetic routes. One common method involves the use of cyclooxygenase enzymes to convert arachidonic acid into prostaglandin G2, which is then further metabolized to prostaglandin H2. Prostaglandin H2 is subsequently converted to prostacyclin by prostacyclin synthase .
Industrial Production Methods: Industrial production of prostacyclin often involves the use of biotechnological processes to produce the necessary enzymes and substrates. These processes are optimized to ensure high yield and purity of the final product. The production typically involves fermentation, extraction, and purification steps to obtain prostacyclin in its active form .
Chemical Reactions Analysis
Types of Reactions: Prostacyclin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and function in the body.
Common Reagents and Conditions: Common reagents used in the reactions involving prostacyclin include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically mild to prevent the degradation of the compound.
Major Products Formed: The major products formed from the reactions of prostacyclin include 6-keto-prostaglandin F1α, which is a much weaker vasodilator. This product is formed through the enzymatic metabolism of prostacyclin .
Scientific Research Applications
Prostacyclin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of prostaglandins. In biology, prostacyclin is studied for its role in various physiological processes, including vasodilation and inhibition of platelet aggregation. In medicine, prostacyclin is used to treat conditions such as pulmonary arterial hypertension and atherosclerosis. It is also used in the development of new drugs and therapeutic agents .
Mechanism of Action
Prostacyclin exerts its effects through a paracrine signaling cascade that involves G protein-coupled receptors on nearby platelets and endothelial cells. It increases the levels of cyclic adenosine monophosphate (cAMP) in these cells, leading to vasodilation and inhibition of platelet aggregation. Prostacyclin also has anti-inflammatory and antiproliferative effects, making it a valuable therapeutic agent for various cardiovascular diseases .
Comparison with Similar Compounds
Prostacyclin is often compared with other prostaglandins, such as thromboxane A2 and prostaglandin E2. Thromboxane A2 promotes platelet aggregation and vasoconstriction, while prostaglandin E2 has both pro-inflammatory and anti-inflammatory effects depending on the context. Prostacyclin’s unique combination of vasodilatory and anti-aggregatory properties makes it distinct from these other compounds .
List of Similar Compounds:- Thromboxane A2
- Prostaglandin E2
- Prostaglandin D2
- Prostaglandin F2α
Properties
CAS No. |
124900-43-2 |
|---|---|
Molecular Formula |
C30H44N7O17P3S |
Molecular Weight |
899.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(3-methylphenyl)ethanethioate |
InChI |
InChI=1S/C30H44N7O17P3S/c1-17-5-4-6-18(11-17)12-21(39)58-10-9-32-20(38)7-8-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-6,11,15-16,19,23-25,29,40-41H,7-10,12-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |
InChI Key |
NKSKBWZEZMJLSI-FUEUKBNZSA-N |
SMILES |
CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Synonyms |
3-tolylacetyl-CoA 3-tolylacetyl-coenzyme A coenzyme A, 3-tolylacetyl- m-tolylacetyl-coenzyme A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


